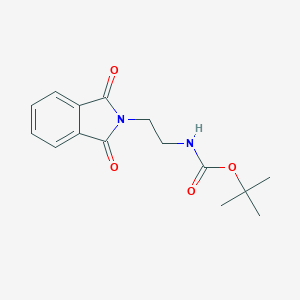

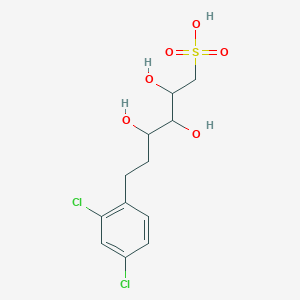

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Übersicht

Beschreibung

The compound tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical entity that appears to be related to a class of compounds that are intermediates in the synthesis of various natural products and pharmaceuticals. These compounds typically contain tert-butyl carbamate groups, which are known for their utility in protecting amines during synthetic procedures. The tert-butyl group is often used due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step processes that can include protection-deprotection strategies, functional group transformations, and the formation of key intermediate structures. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is achieved through a seven-step process starting from L-Serine, which includes esterification, Boc protection, and Corey-Fuchs reaction among others . Similarly, the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate involves the reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, showcasing the versatility of tert-butyl carbamate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups attached to a carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. For example, the title compound in paper exhibits intramolecular hydrogen bonding, which can influence its reactivity and interaction with other molecules. The crystal structure of tert-butyl 1-(5,8-dioxo-5,6,7,8-tetrahydro[1,3]thiazolo[3,4-a]pyrazin-3-yl)-ethylcarbamate was established through X-ray crystallography, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in a variety of chemical reactions. The di-tert-butyl ethynylimidodicarbonate reagent, for example, is used for the β-aminoethylation of organic electrophiles, demonstrating the reactivity of the terminal alkyne group with various electrophiles . The N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the importance of the tert-butyl group in chiral synthesis . Additionally, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate showcases the use of tert-butyl carbamate derivatives in the synthesis of boronic acid analogs of amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and boiling points of these compounds. The carbamate moiety is a key functional group that can engage in hydrogen bonding, influencing the compound's melting point and solubility in various solvents. The intramolecular hydrogen bonds observed in some tert-butyl carbamate compounds can also affect their crystalline structure and stability . The reactivity of these compounds is often dictated by the presence of reactive functional groups, such as alkyne, imine, or boronic acid moieties, which can undergo a range of chemical transformations .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUIOQQRBIZZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467372 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate | |

CAS RN |

77361-32-1 | |

| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)

![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)